Ethyl (S)-3-cyano-5-methylhexanoate

Enzymatic resolution Pregabalin synthesis Cross-linked enzyme aggregates

Ethyl (S)-3-cyano-5-methylhexanoate (CAS 181289-39-4) is a chiral β-cyano ester that serves as a critical advanced intermediate in the industrial synthesis of the blockbuster neuropathic pain and epilepsy drug pregabalin (Lyrica®). The molecule features a single chiral center at the 3-position with (S)-stereochemistry, a cyano group, and an ethyl ester functionality, with a molecular weight of 183.25 g/mol (C10H17NO2).

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B8264351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-3-cyano-5-methylhexanoate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(C)C)C#N
InChIInChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m0/s1
InChIKeyWBQBMWWPFBMMOD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-3-cyano-5-methylhexanoate: Pregabalin Intermediate and Reference Standard


Ethyl (S)-3-cyano-5-methylhexanoate (CAS 181289-39-4) is a chiral β-cyano ester that serves as a critical advanced intermediate in the industrial synthesis of the blockbuster neuropathic pain and epilepsy drug pregabalin (Lyrica®) [1]. The molecule features a single chiral center at the 3-position with (S)-stereochemistry, a cyano group, and an ethyl ester functionality, with a molecular weight of 183.25 g/mol (C10H17NO2) . The compound's synthetic importance stems from its direct conversion to (S)-3-aminomethyl-5-methylhexanoic acid (pregabalin API) via hydrogenation of the cyano group to a primary amine, followed by ester hydrolysis [1]. As an intermediate, it bridges the gap between achiral starting materials (isovaleraldehyde, cyanoacetate derivatives) and the enantiopure active pharmaceutical ingredient, with its stereochemical integrity at the β-position being essential for the final drug's pharmacological activity [2].

Why Generic Substitution Fails for Ethyl (S)-3-cyano-5-methylhexanoate: Stereochemical and Process-Specific Demands


The seemingly straightforward substitution of Ethyl (S)-3-cyano-5-methylhexanoate with its (R)-enantiomer, racemic mixture, alternative esters, or other in-class chiral intermediates is not scientifically or industrially permissible due to a combination of stereochemical specificity, divergent process economics, and critical quality requirements. Pregabalin's therapeutic activity resides exclusively in the (S)-enantiomer, meaning that any contamination with the (R)-enantiomer must be removed through costly downstream resolution or results in unacceptable impurity profiles [1]. The (R)-enantiomer, Ethyl (R)-3-cyano-5-methylhexanoate (CAS 181289-38-3), serves an entirely distinct and opposite purpose as a reference impurity standard for analytical methods and regulatory filings rather than a viable synthetic precursor [2]. Racemic ethyl 3-cyano-5-methylhexanoate, while cheaper to produce, necessitates additional enzymatic resolution or chiral chromatography steps that can double processing costs and reduce overall yield by over 50% due to inherent 50% maximum theoretical yield [3]. The ethyl ester moiety is also process-optimized; replacing it with methyl, propyl, or other alkyl esters alters lipophilicity, solubility, and enzymatic recognition patterns, potentially rendering established biocatalytic resolution protocols ineffective and requiring complete revalidation of manufacturing processes [4].

Quantitative Differentiation Evidence for Ethyl (S)-3-cyano-5-methylhexanoate Selection


Enantiomeric Purity and Synthetic Yield: CLEA-Catalyzed Resolution Performance

In a direct comparative analysis of biocatalytic resolution methods for racemic β-cyano diester precursor, the use of cross-linked enzyme aggregates (CLEAs) of Thermomyces lanuginosus lipase delivered Ethyl (S)-3-cyano-5-methylhexanoate in 90-92% theoretical yield with enantiomeric excess (e.e.) exceeding 99% [1]. This represents a substantial improvement over earlier chemocatalytic asymmetric hydrogenation approaches, which typically report yields in the 75-85% range with similar enantioselectivity [2]. The CLEA method operates under mild conditions (pH 7.5, 30°C) and features enzyme reusability for at least 11 cycles, offering distinct process economic advantages relative to alternative single-use enzyme systems or precious metal catalysts [1].

Enzymatic resolution Pregabalin synthesis Cross-linked enzyme aggregates

Substrate Loading Tolerance: Immobilized Lipase PS IM Performance Metrics

A quantitative study of immobilized Pseudomonas cepacia lipase (Lipase PS IM) demonstrated that this biocatalyst maintains enantioselective activity at substrate concentrations up to 2.0 M (366 g/L) of racemic 3-cyano-5-methylhexanoic acid ethyl ester, producing Ethyl (S)-3-cyano-5-methylhexanoate in scaled-up biotransformations at 0.89 M (162.9 g/L) with 99.2% e.e. and 44.5% yield [1]. In contrast, alternative biocatalytic systems such as Morgarella morganii ZJB-09203 esterase with anion-exchange resin adsorption achieved a maximum substrate loading of 1.5 M, producing the corresponding chiral acid intermediate at 0.682 M (45.3% conversion) with 95% e.e. [2]. The Lipase PS IM system thus demonstrates 33% higher maximum substrate tolerance and delivers 4.2 percentage points higher enantiomeric excess.

Biocatalysis Substrate loading Process intensification

Enantiomer Functional Dichotomy: S-Enantiomer as Synthetic Intermediate vs. R-Enantiomer as Analytical Impurity Standard

The (S)-enantiomer (CAS 181289-39-4) and (R)-enantiomer (CAS 181289-38-3) of ethyl 3-cyano-5-methylhexanoate serve completely divergent functional roles in pharmaceutical development and manufacturing. Ethyl (S)-3-cyano-5-methylhexanoate is the active synthetic intermediate that undergoes hydrogenation and hydrolysis to yield pregabalin API [1]. In contrast, Ethyl (R)-3-cyano-5-methylhexanoate is categorized and commercially supplied exclusively as "Pregabalin Impurity 49" for use in analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF regulatory filings [2]. The (R)-enantiomer is not a viable synthetic precursor for pregabalin; its procurement is driven by analytical, not synthetic, requirements. This functional dichotomy means that substituting one enantiomer for the other in a synthetic process would introduce a controlled impurity that must be subsequently removed to meet ICH Q3A guidelines for API purity.

Chiral purity Regulatory compliance Reference standards

Process Economic Advantage: Enzymatic Resolution vs. Classical Chemical Resolution

Enzymatic resolution of racemic ethyl 3-cyano-5-methylhexanoate using immobilized lipases offers quantifiable process economic advantages over classical chemical resolution methods historically used in pregabalin manufacturing. The classical resolution of racemic pregabalin with (S)-(+)-mandelic acid requires a three-step crystallization process with an overall yield of approximately 25-30% from racemic material [1]. In contrast, the biocatalytic resolution approach applied at the ethyl 3-cyano-5-methylhexanoate stage achieves 44.5% yield of the (S)-enantiomer (approaching the theoretical 50% maximum for kinetic resolution) with enzyme reusability extending across multiple batches [2]. This represents a relative yield improvement of approximately 50-80% compared to classical API-stage resolution. Additionally, the biocatalytic process avoids the use of stoichiometric chiral resolving agents, reducing raw material costs and eliminating mandelic acid recovery and racemization steps.

Process economics Resolution efficiency Green chemistry

Validated Application Scenarios for Ethyl (S)-3-cyano-5-methylhexanoate Based on Evidence


Industrial-Scale Enzymatic Resolution for Pregabalin API Manufacturing

Pharmaceutical manufacturers seeking to implement a cost-effective, high-yield route to pregabalin should procure Ethyl (S)-3-cyano-5-methylhexanoate produced via immobilized lipase-catalyzed kinetic resolution of the racemic ethyl ester. This approach leverages the demonstrated substrate tolerance up to 2.0 M (366 g/L) and product concentrations of 0.89 M (162.9 g/L) with 99.2% e.e. using Lipase PS IM, enabling high-throughput production in standard bioreactor equipment [1]. The enzymatic process eliminates the need for stoichiometric chiral auxiliaries and precious metal hydrogenation catalysts, reducing both material costs and environmental impact. For new manufacturing facilities, this route offers a validated, literature-supported alternative to the original Pfizer asymmetric hydrogenation process with comparable or superior yield metrics [2].

Analytical Reference Standard and Impurity Profiling in ANDA Submissions

Regulatory affairs and analytical development groups filing Abbreviated New Drug Applications (ANDAs) for generic pregabalin require authentic samples of Ethyl (S)-3-cyano-5-methylhexanoate for impurity profiling, method validation, and stability-indicating assay development. This compound serves as a critical reference material for identifying and quantifying residual intermediate carryover in final API. When procured with full characterization data (NMR, HPLC, GC, MS) and certificate of analysis demonstrating purity ≥98% and chiral purity ≥99% e.e., it enables compliance with ICH Q3A guidelines and USP/EP pharmacopeial standards . Simultaneously, procurement of the (R)-enantiomer (CAS 181289-38-3) as Pregabalin Impurity 49 is necessary for establishing system suitability parameters in chiral HPLC methods [3].

Biocatalyst Screening and Enzyme Engineering Platform Studies

Academic and industrial biocatalysis research groups investigating novel lipases, esterases, or nitrilases for chiral resolution should utilize Ethyl (S)-3-cyano-5-methylhexanoate as a benchmark substrate and product reference. The well-documented kinetic parameters for established biocatalysts (e.g., Vmax,app = 8.74 ± 0.43 mM/h/g and Km,app = 1.5 ± 0.07 M for CLEA-immobilized Thermomyces lanuginosus lipase) provide a quantitative baseline for comparing newly discovered or engineered enzyme variants [1]. The compound's β-stereocenter presents a challenging recognition motif that serves as an informative test case for enzyme engineering campaigns targeting bulky, branched substrates. Furthermore, the commercial availability of both enantiomers enables rigorous assessment of enzyme enantioselectivity (E-value determination) under standardized assay conditions.

Process Development and Scale-Up Validation Studies

Chemical engineers and process chemists developing scalable manufacturing routes for pregabalin or structurally related gabapentinoids require Ethyl (S)-3-cyano-5-methylhexanoate for pilot-plant validation and process analytical technology (PAT) implementation. The compound's established synthetic accessibility via Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by cyanation and enzymatic resolution, provides a robust starting point for process optimization studies [2]. Critical process parameters including substrate loading (up to 2.0 M), temperature (30-35°C), pH (6.0-7.5), and enzyme loading (20% w/w) are well-characterized, enabling data-driven scale-up calculations and reactor design. Procurement of multi-kilogram quantities with consistent lot-to-lot purity and enantiomeric excess is essential for generating reproducible scale-up data suitable for technology transfer to commercial manufacturing sites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (S)-3-cyano-5-methylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.